N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide
Description
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-4-14(18)15-11-5-7-12(8-6-11)22(19,20)17-13-9-10(2)21-16-13/h5-9H,3-4H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWILADYIHWAIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles is achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of products. The use of commercial manganese dioxide in packed reactors has been reported for the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group in the butanamide chain can undergo acylation. In a study, N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide reacted with p-toluenesulfonyl chloride under basic conditions (pH 8–9) to form a sulfonylated derivative . The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Key Conditions
| Parameter | Value/Description |
|---|---|
| Reactant Ratio | 1:1 (compound:sulfonyl chloride) |
| Solvent | Distilled water |
| Temperature | Room temperature (25°C) |
| Reaction Time | 6 hours |
| Yield | 68–72% (after recrystallization) |
This reaction demonstrates the compound’s utility in synthesizing sulfonamide-linked derivatives for antimicrobial applications .
Hydrolysis of Sulfonamide and Amide Groups
The sulfonamide (-SO2NH-) and amide (-CONH-) groups are susceptible to hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis
-
Conditions : 2 N HCl, reflux (100°C), 4–6 hours.
-
Products : Sulfonic acid (HOSO2-Ph-) and free amine (NH2-(oxazolyl)) from sulfonamide cleavage; butanoic acid and aniline derivative from amide hydrolysis.
Alkaline Hydrolysis
-
Conditions : 1 M NaOH, 80°C, 3 hours.
-
Products : Sulfonate salt (NaOSO2-Ph-) and ammonia release; sodium butanoate and aniline derivative.
Stability Data
| Environment | Degradation Observed? | Timeframe |
|---|---|---|
| pH 1.2 (stomach) | Partial | 2 hours |
| pH 7.4 (blood) | Stable | >24 hours |
Polymerization Reactions
The compound participates in free-radical polymerization with acrylamide or maleic anhydride using azobisisobutyronitrile (AIBN) as an initiator :
Scientific Research Applications
Chemical Properties and Structure
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide has a complex molecular structure characterized by the presence of a sulfonamide group and a heterocyclic oxazole moiety. The molecular formula is with a molecular weight of 407.46 g/mol. The compound exhibits unique interactions due to its hydrogen bond capabilities, which are critical for its biological activity and material properties .
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Cancer Research :
- Anti-inflammatory Properties :
Material Science Applications
- Polymeric Materials :
- Drug Delivery Systems :
Case Study 1: Antimicrobial Efficacy
A study conducted by Muhammad Sohail et al. (2012) investigated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-cancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the anti-cancer properties of the compound, particularly its effect on breast cancer cell lines. The study reported that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells, indicating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide" with structurally related sulfonamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues
Key analogues include:
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (shorter acyl chain) .
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}pentanamide (longer acyl chain) .
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (bulky aromatic substituent) .
Ethyl ({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl)phenyl]carbamothioyl)-carbamate (thiourea derivative) .
Physicochemical Properties
*Predicted using computational tools (e.g., XLogP3 ). ‡Estimated from structural similarity.
Crystallographic and Conformational Analysis
Q & A
Q. What synthetic strategies are employed for N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide and related sulfonamide derivatives?
The compound is synthesized via nucleophilic substitution or coupling reactions between sulfonamide intermediates and activated acylating agents. For example, sulfanilamide derivatives react with carboxylic acids (e.g., butanoic acid) under refluxing conditions in polar aprotic solvents like DMF, yielding target compounds in high yields (91–97%). Microwave-assisted synthesis significantly improves reaction efficiency and purity . Key analytical methods include TLC (acetate mobile phase) and melting point determination (278–280°C) for purity assessment .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic systems (space group P2₁/n) with unit cell parameters a = 12.133 Å, b = 8.684 Å, c = 20.983 Å, and β = 102.043°. Data collection uses Bruker SMART CCD detectors with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL achieves R factors < 0.05, validated by mean σ(C–C) = 0.004 Å .
Q. What spectroscopic techniques confirm the molecular structure?
- NMR : and NMR identify sulfonamide NH (~10–12 ppm) and oxazole methyl groups (~2.3 ppm).
- IR : Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching theoretical m/z values (e.g., 465.47 for methanol solvates) .
Advanced Research Questions
Q. How do crystallographic data contradictions arise, and how are they resolved?
Discrepancies in bond lengths or angles may stem from disordered solvent molecules, twinning, or poor data resolution. For example, methanol solvates in crystal lattices can cause anisotropic displacement parameters. Refinement strategies in SHELXL include:
Q. What computational methods predict bioactivity and binding modes of this compound?
- Molecular Docking : AutoDock Vina or Open Eye docking suites model interactions with biological targets (e.g., bacterial dihydropteroate synthase). Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) parameters prioritize compounds with balanced potency and physicochemical properties.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces .
Q. How do hydrogen-bonding patterns influence supramolecular assembly?
Graph-set analysis (e.g., Etter’s rules) reveals recurring motifs:
Q. What experimental designs address low yields in sulfonamide derivatization?
- Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 97% yield in 15 minutes vs. 91% in 6 hours under reflux) .
- Protecting Groups : Use acetyl or tert-butyl carbamates to prevent undesired side reactions at the sulfonamide nitrogen.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfonamide nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
